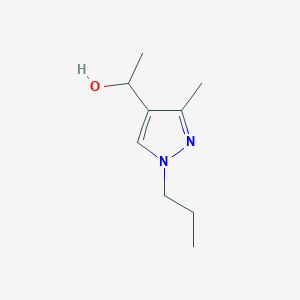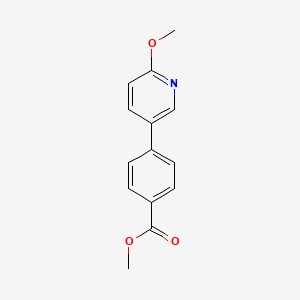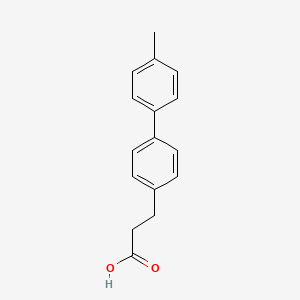
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with an appropriate aldehyde or ketone under specific conditions. One common method includes the use of ethanol as a solvent and a catalyst to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Analyse Chemischer Reaktionen
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with an aldehyde group instead of an alcohol group.
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of an alcohol group.
3,5-Substituted pyrazoles: These compounds have different substituents at the 3 and 5 positions, leading to varied chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-methyl-1-propylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6,8,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLJRQVSSTREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-acetyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763147.png)



![5-[3-(Trifluoromethyl)phenyl]indole](/img/structure/B7763177.png)




![Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763228.png)
![[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-](/img/structure/B7763233.png)


